Cas no 2138002-09-0 (1-(azetidin-3-yl)-N-(2-{2-(dimethylamino)ethylamino}ethyl)-1H-pyrazol-5-amine)

1-(azetidin-3-yl)-N-(2-{2-(dimethylamino)ethylamino}ethyl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(azetidin-3-yl)-N-(2-{2-(dimethylamino)ethylamino}ethyl)-1H-pyrazol-5-amine
- 1-(azetidin-3-yl)-N-(2-{[2-(dimethylamino)ethyl]amino}ethyl)-1H-pyrazol-5-amine
- 2138002-09-0
- EN300-1131201
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- Inchi: 1S/C12H24N6/c1-17(2)8-7-13-5-6-15-12-3-4-16-18(12)11-9-14-10-11/h3-4,11,13-15H,5-10H2,1-2H3
- InChI Key: UBUCXYDSQZIFSL-UHFFFAOYSA-N
- SMILES: N1CC(C1)N1C(=CC=N1)NCCNCCN(C)C
Computed Properties
- Exact Mass: 252.20624479g/mol
- Monoisotopic Mass: 252.20624479g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 8
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 57.2Ų
1-(azetidin-3-yl)-N-(2-{2-(dimethylamino)ethylamino}ethyl)-1H-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1131201-10g |
1-(azetidin-3-yl)-N-(2-{[2-(dimethylamino)ethyl]amino}ethyl)-1H-pyrazol-5-amine |
2138002-09-0 | 95% | 10g |
$6450.0 | 2023-10-26 | |
Enamine | EN300-1131201-0.5g |
1-(azetidin-3-yl)-N-(2-{[2-(dimethylamino)ethyl]amino}ethyl)-1H-pyrazol-5-amine |
2138002-09-0 | 95% | 0.5g |
$1440.0 | 2023-10-26 | |
Enamine | EN300-1131201-1g |
1-(azetidin-3-yl)-N-(2-{[2-(dimethylamino)ethyl]amino}ethyl)-1H-pyrazol-5-amine |
2138002-09-0 | 95% | 1g |
$1500.0 | 2023-10-26 | |
Enamine | EN300-1131201-1.0g |
1-(azetidin-3-yl)-N-(2-{[2-(dimethylamino)ethyl]amino}ethyl)-1H-pyrazol-5-amine |
2138002-09-0 | 1g |
$1500.0 | 2023-06-09 | ||
Enamine | EN300-1131201-10.0g |
1-(azetidin-3-yl)-N-(2-{[2-(dimethylamino)ethyl]amino}ethyl)-1H-pyrazol-5-amine |
2138002-09-0 | 10g |
$6450.0 | 2023-06-09 | ||
Enamine | EN300-1131201-5g |
1-(azetidin-3-yl)-N-(2-{[2-(dimethylamino)ethyl]amino}ethyl)-1H-pyrazol-5-amine |
2138002-09-0 | 95% | 5g |
$4349.0 | 2023-10-26 | |
Enamine | EN300-1131201-5.0g |
1-(azetidin-3-yl)-N-(2-{[2-(dimethylamino)ethyl]amino}ethyl)-1H-pyrazol-5-amine |
2138002-09-0 | 5g |
$4349.0 | 2023-06-09 | ||
Enamine | EN300-1131201-0.05g |
1-(azetidin-3-yl)-N-(2-{[2-(dimethylamino)ethyl]amino}ethyl)-1H-pyrazol-5-amine |
2138002-09-0 | 95% | 0.05g |
$1261.0 | 2023-10-26 | |
Enamine | EN300-1131201-0.1g |
1-(azetidin-3-yl)-N-(2-{[2-(dimethylamino)ethyl]amino}ethyl)-1H-pyrazol-5-amine |
2138002-09-0 | 95% | 0.1g |
$1320.0 | 2023-10-26 | |
Enamine | EN300-1131201-0.25g |
1-(azetidin-3-yl)-N-(2-{[2-(dimethylamino)ethyl]amino}ethyl)-1H-pyrazol-5-amine |
2138002-09-0 | 95% | 0.25g |
$1381.0 | 2023-10-26 |
1-(azetidin-3-yl)-N-(2-{2-(dimethylamino)ethylamino}ethyl)-1H-pyrazol-5-amine Related Literature
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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4. Book reviews
Additional information on 1-(azetidin-3-yl)-N-(2-{2-(dimethylamino)ethylamino}ethyl)-1H-pyrazol-5-amine
Introduction to 1-(azetidin-3-yl)-N-(2-{2-(dimethylamino)ethylamino}ethyl)-1H-pyrazol-5-amine and Its Significance in Modern Chemical Biology
1-(azetidin-3-yl)-N-(2-{2-(dimethylamino)ethylamino}ethyl)-1H-pyrazol-5-amine, identified by its CAS number 2138002-09-0, represents a compound of considerable interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug discovery and therapeutic development. The presence of multiple functional groups, including azetidine, pyrazole, and dimethylamino ethyl chains, endows this compound with unique chemical properties that make it a promising candidate for further investigation.
The azetidin-3-yl moiety in the molecular structure contributes to the compound's flexibility and reactivity, which are essential attributes for designing molecules that can interact with biological targets. This feature is particularly relevant in the context of developing novel bioactive agents. The pyrazol-5-amine component adds another layer of complexity, providing a scaffold that can be modified to enhance binding affinity and selectivity. Such structural elements are frequently exploited in medicinal chemistry to optimize pharmacological profiles.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the behavior of complex molecules like 1-(azetidin-3-yl)-N-(2-{2-(dimethylamino)ethylamino}ethyl)-1H-pyrazol-5-amine with greater accuracy. These tools have been instrumental in identifying potential lead compounds for various therapeutic indications. For instance, studies have suggested that the compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways. This aligns with the growing interest in developing small-molecule inhibitors as treatments for chronic diseases.
The dimethylamino ethyl side chain is another critical feature of this molecule, contributing to its solubility and ability to cross biological membranes. These properties are often desirable in drug candidates, as they influence bioavailability and distribution within the body. Additionally, the pyrazole ring is known for its versatility in medicinal chemistry, serving as a core structure in numerous approved drugs. The integration of these motifs into a single molecule highlights the strategic approach taken by researchers to design compounds with multifaceted biological activities.
In the realm of drug discovery, the synthesis and characterization of 1-(azetidin-3-yl)-N-(2-{2-(dimethylamino)ethylamino}ethyl)-1H-pyrazol-5-amine represent a significant step forward. The compound's unique structural features offer a rich ground for exploration, particularly in the context of targeting diseases associated with enzyme overactivity or dysfunction. Researchers are increasingly leveraging such molecules to develop next-generation therapeutics that address unmet medical needs.
The significance of this compound extends beyond its potential therapeutic applications. It serves as a valuable tool for understanding molecular interactions at a fundamental level. By studying how 1-(azetidin-3-yl)-N-(2-{2-(dimethylamino)ethylamino}ethyl)-1H-pyrazol-5-amine interacts with biological targets, scientists can gain insights into drug-receptor binding mechanisms. These insights are crucial for refining computational models and improving the efficiency of drug discovery pipelines.
Moreover, the development of novel synthetic methodologies for constructing complex molecules like this one has been a focus of recent research. Innovations in synthetic chemistry have made it possible to access structurally diverse libraries of compounds more efficiently than ever before. This has accelerated the pace at which new drug candidates can be generated and tested.
The integration of 1-(azetidin-3-yl)-N-(2-{2-(dimethylamino)ethylamino}ethyl)-1H-pyrazol-5-amine into ongoing research programs underscores its versatility and potential impact on multiple fronts. Whether used as a lead compound or a tool for mechanistic studies, it exemplifies the innovative spirit driving advancements in chemical biology and pharmaceutical sciences.
In conclusion, 1-(azetidin-3-yl)-N-(2-{2-(dimethylamino)ethylamino}ethyl)-1H-pyrazol-5-amine (CAS no 2138002-09-0) stands out as a compound with substantial promise in modern chemical biology. Its unique structural features, combined with its potential biological activities, make it a compelling subject for further investigation. As research continues to uncover new applications and refine synthetic strategies, this molecule is poised to play a significant role in shaping the future of drug discovery and therapeutic development.
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